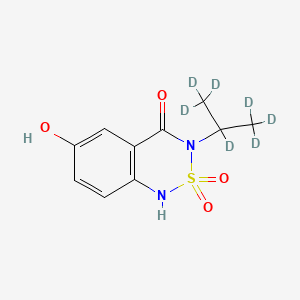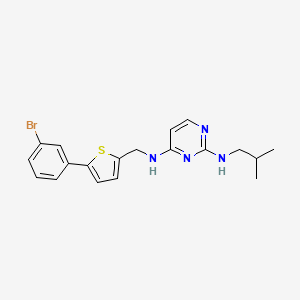
Antibacterial agent 72
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial Agent 72 is a synthetic compound known for its potent antibacterial properties. It is used to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound has garnered significant attention due to its effectiveness and unique mechanism of action, making it a valuable asset in the field of antimicrobial therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 72 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance its antibacterial activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the efficiency of the synthesis. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Antibacterial Agent 72 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, this reaction involves the gain of hydrogen or the loss of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the molecule is replaced by another, which can significantly alter the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions often result in the formation of new derivatives with enhanced or modified antibacterial properties .
Applications De Recherche Scientifique
Antibacterial Agent 72 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic methodologies.
Biology: Researchers utilize this compound to investigate bacterial resistance mechanisms and to screen for potential inhibitors of bacterial growth.
Medicine: this compound is explored for its therapeutic potential in treating infections caused by multidrug-resistant bacteria.
Industry: It is incorporated into various products, such as coatings and textiles, to provide antibacterial properties and prevent microbial contamination
Mécanisme D'action
The mechanism of action of Antibacterial Agent 72 involves targeting specific bacterial pathways. It primarily disrupts the synthesis of bacterial cell walls, leading to cell lysis and death. The compound binds to key enzymes involved in cell wall synthesis, inhibiting their activity and preventing the formation of essential structural components. This action is highly specific to bacterial cells, minimizing the impact on human cells .
Comparaison Avec Des Composés Similaires
Sulfonamides: These compounds also target bacterial cell wall synthesis but have a different chemical structure and mechanism of action.
Beta-lactams: This class of antibiotics, including penicillins and cephalosporins, shares a similar target but differs in their chemical composition and resistance profiles.
Oxazolidinones: These compounds inhibit protein synthesis in bacteria, offering a different approach to antibacterial therapy .
Uniqueness: Antibacterial Agent 72 stands out due to its unique chemical structure and potent activity against drug-resistant bacteria. Its ability to specifically target bacterial cell wall synthesis with minimal side effects makes it a valuable addition to the arsenal of antibacterial agents .
Propriétés
Formule moléculaire |
C19H21BrN4S |
|---|---|
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
4-N-[[5-(3-bromophenyl)thiophen-2-yl]methyl]-2-N-(2-methylpropyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H21BrN4S/c1-13(2)11-23-19-21-9-8-18(24-19)22-12-16-6-7-17(25-16)14-4-3-5-15(20)10-14/h3-10,13H,11-12H2,1-2H3,(H2,21,22,23,24) |
Clé InChI |
DDSMIWLZASRKLN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC1=NC=CC(=N1)NCC2=CC=C(S2)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


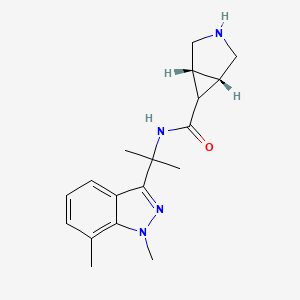
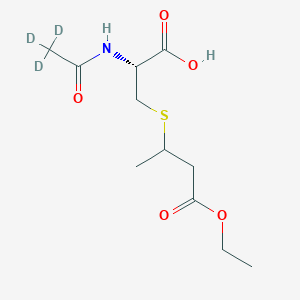
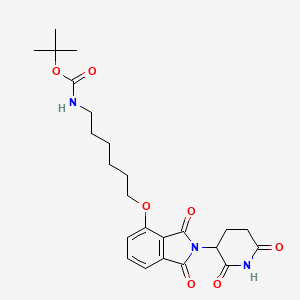
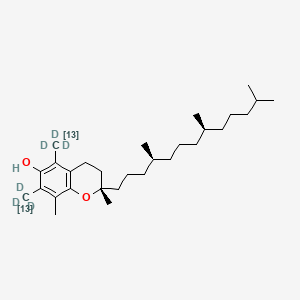
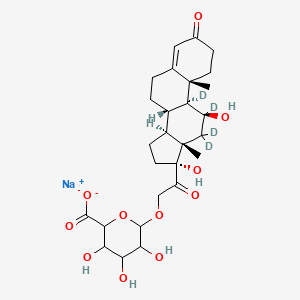
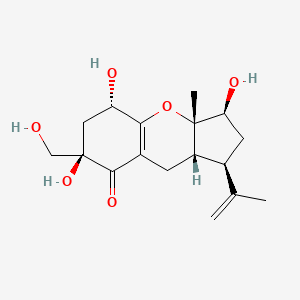
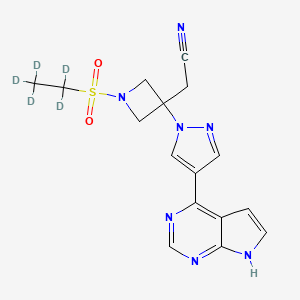
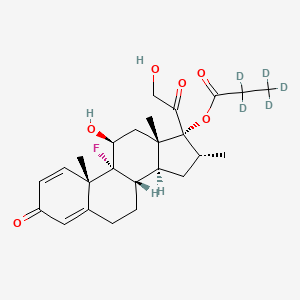
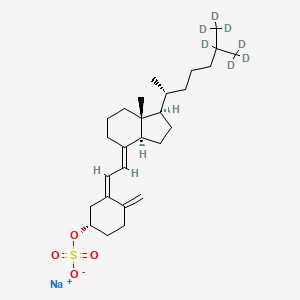

![(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)
![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)

